(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine
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Overview
Description
5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a nitrofuran ring and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with 4-nitrophenylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazone linkage under mild conditions.
Major Products Formed
Oxidation: Formation of nitrofurans with varying oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone involves its interaction with biological molecules. The nitrofuran ring can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-furaldehyde semicarbazone
- 5-Nitro-2-thiophenecarboxaldehyde
- 2-Nitrobenzaldehyde
- 3-Nitrobenzaldehyde
Uniqueness
5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone is unique due to its combination of a nitrofuran ring and a hydrazone linkage, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
965-53-7 |
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Molecular Formula |
C11H8N4O5 |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
4-nitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C11H8N4O5/c16-14(17)9-3-1-8(2-4-9)13-12-7-10-5-6-11(20-10)15(18)19/h1-7,13H/b12-7+ |
InChI Key |
SHXJVWKWHUUTFC-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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